α-Chymotrypsin Inhibitory Activity: 6-Chlorobenzimidazole Core Displays Low-Micromolar Competitive Inhibition
In a 2016 study synthesizing and screening a focused library of 20 6-chlorobenzimidazole derivatives, the parent 6-chlorobenzimidazole scaffold (designated Compound 1) demonstrated competitive inhibition of α-chymotrypsin with an IC50 of 14.8 ± 0.1 μM and a Ki of 16.4 μM, compared head-to-head with the reference inhibitor chymostatin (IC50 = 5.7 ± 0.13 μM) under identical in vitro biochemical assay conditions [1]. While Compound 1 was less potent than chymostatin, it was identified as a good inhibitor within the series and served as the template scaffold from which multiple derivatives (Compounds 2–8, 15, 17, and 18) exhibited significant inhibitory activities, establishing the 6-chlorobenzimidazole core as a validated starting point for serine protease inhibitor development [1]. Furthermore, Compound 1 was non-cytotoxic to 3T3 mouse fibroblast cells in the same study, in contrast to several derivatives (3, 5, 6, 8, 12–14, 16, 17, 19, 20) which were classified as cytotoxic, indicating a favorable selectivity window for the parent scaffold [1].
| Evidence Dimension | In vitro α-chymotrypsin inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 14.8 ± 0.1 μM; Ki = 16.4 μM (6-chlorobenzimidazole scaffold, Compound 1) |
| Comparator Or Baseline | Chymostatin (standard serine protease inhibitor): IC50 = 5.7 ± 0.13 μM |
| Quantified Difference | Target compound is ~2.6-fold less potent than chymostatin; but acts as a competitive inhibitor with a defined Ki, confirming specific target engagement |
| Conditions | In vitro α-chymotrypsin enzyme inhibition assay; kinetics and molecular docking performed to identify inhibition type |
Why This Matters
This is the only publicly available enzyme inhibition data directly attributable to the 6-chlorobenzimidazole core, providing a quantitative baseline for structure-activity relationship (SAR) studies and enabling rational differentiation from unchlorinated or differentially substituted benzimidazole scaffolds.
- [1] Siddiqui, H., Farooq, R., Malik, R., Syed, N., Moin, S. T., Marasini, B. P., Choudhary, M. I., & Atta-ur-Rahman. (2016). Synthesis and in vitro α-chymotrypsin inhibitory activity of 6-chlorobenzimidazole derivatives. Bioorganic & Medicinal Chemistry, 24(15), 3387–3395. DOI: 10.1016/j.bmc.2016.05.018 View Source
